molecular formula C13H15NO4 B11862194 (E)-Butyl 3-(4-nitrophenyl)acrylate

(E)-Butyl 3-(4-nitrophenyl)acrylate

Cat. No.: B11862194
M. Wt: 249.26 g/mol
InChI Key: DBBAKOSVOAEWCF-RMKNXTFCSA-N
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Description

(E)-Butyl 3-(4-nitrophenyl)acrylate is an organic compound that belongs to the class of nitrophenyl acrylates It is characterized by the presence of a butyl ester group and a nitrophenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Butyl 3-(4-nitrophenyl)acrylate typically involves the esterification of 3-(4-nitrophenyl)acrylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-Butyl 3-(4-nitrophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-Butyl 3-(4-nitrophenyl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-Butyl 3-(4-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acrylate moiety can also participate in Michael addition reactions, which are important in the formation of covalent bonds with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Butyl 3-(4-nitrophenyl)acrylate is unique due to its specific ester group, which can influence its reactivity and solubility properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

butyl (E)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C13H15NO4/c1-2-3-10-18-13(15)9-6-11-4-7-12(8-5-11)14(16)17/h4-9H,2-3,10H2,1H3/b9-6+

InChI Key

DBBAKOSVOAEWCF-RMKNXTFCSA-N

Isomeric SMILES

CCCCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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